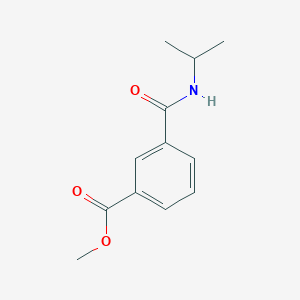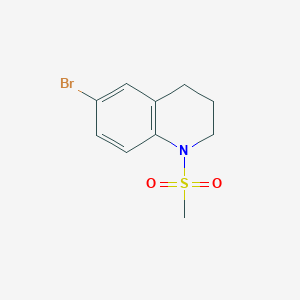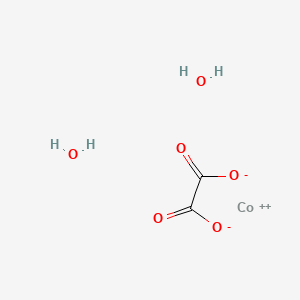
2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2-pyridinyl)butanoic acid dihydrochloride is a chemical compound with the CAS Number: 2103648-47-9 . It has a molecular weight of 253.13 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O2.2ClH/c10-8(9(12)13)5-4-7-3-1-2-6-11-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H . This code provides a detailed representation of the molecule’s structure.
作用機序
APB acts as a selective agonist of the GABA-B receptor, which is a member of the G protein-coupled receptor family. The GABA-B receptor is composed of two subunits, GABA-B1 and GABA-B2, which are coupled to G proteins. When APB binds to the GABA-B receptor, it activates the G protein, which in turn inhibits adenylyl cyclase and activates potassium channels. This leads to the hyperpolarization of neurons and the inhibition of neurotransmitter release.
Biochemical and Physiological Effects
APB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. APB has also been shown to enhance the release of GABA, which is the main inhibitory neurotransmitter in the brain. APB has been shown to have analgesic effects, and has been used to treat chronic pain in animal models. It has also been shown to have anticonvulsant effects, and has been used to treat epilepsy in animal models.
実験室実験の利点と制限
APB has several advantages for lab experiments. It is a selective agonist of the GABA-B receptor, which allows researchers to study the effects of GABA-B receptor activation without interfering with other neurotransmitter systems. APB is also relatively stable and easy to handle, which makes it a convenient tool for studying the GABA-B receptor. However, there are also some limitations to using APB in lab experiments. It has a relatively short half-life, which means that its effects may be transient. APB is also relatively expensive, which may limit its use in some research settings.
将来の方向性
There are several future directions for APB research. One area of interest is the role of GABA-B receptors in addiction and substance abuse. APB has been shown to reduce the reinforcing effects of drugs of abuse, and may have potential as a treatment for addiction. Another area of interest is the role of GABA-B receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. APB has been shown to have neuroprotective effects in animal models, and may have potential as a treatment for these diseases. Finally, there is interest in developing new GABA-B receptor agonists with improved pharmacokinetic properties, such as longer half-life and better bioavailability. These compounds may have potential as therapeutic agents for a range of neurological and psychiatric disorders.
合成法
The synthesis of APB involves the reaction of 2-bromopyridine with diethyl malonate to obtain 2-(2-pyridinyl)butanoic acid ethyl ester. The ester is then hydrolyzed to obtain the corresponding carboxylic acid, which is then coupled with ammonia to obtain APB. The final product is obtained as a dihydrochloride salt, which is a white crystalline powder.
科学的研究の応用
APB has been widely used in scientific research to study the GABA-B receptor and its role in various physiological and pathological processes. It has been used to investigate the effects of GABA-B receptor activation on neurotransmitter release, synaptic plasticity, and behavior. APB has also been used to study the role of GABA-B receptors in pain modulation, addiction, and epilepsy.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .
特性
IUPAC Name |
2-amino-4-pyridin-2-ylbutanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(9(12)13)5-4-7-3-1-2-6-11-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVGHPYYNTYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2951188.png)
![N-[[3-chloro-4-[(4-chlorophenyl)methylsulfonyl]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2951189.png)
![(1R,3S)-2,2,3-Trimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B2951194.png)

![4,5-Dihydrothieno[2,3-c]pyran-7-one](/img/structure/B2951197.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)nicotinamide](/img/structure/B2951199.png)


![1-(Chloromethyl)-3-(2-fluoro-3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2951203.png)
![[(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2951204.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2951207.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2951209.png)